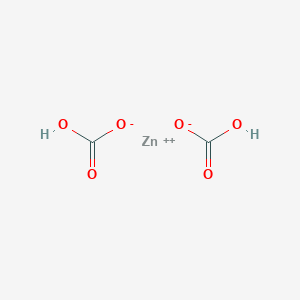

Zinc BiCarbonate

Cat. No. B148052

Key on ui cas rn:

5970-47-8

M. Wt: 187.4 g/mol

InChI Key: PCHQDTOLHOFHHK-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US05319018

Procedure details

A 100 gram sample of the polymer described in Example 1 was formulated with 50% of the theoretical stoichiometry of a zinc/amine complex prepared as described in U.S. Pat. Nos. 3,308,078 and 4,017,662: 50.3 grams of Zinc Oxide was reacted with 62.7 grams of Ammonium BiCarbonate and 83.4 grams of 28% Ammonium Hydroxide and diluted with 285 grams of DI water to form a 1.28 molal solution of Tetra-ammino Zinc BiCarbonate (8.39% Zinc as metal). 9.89 grams of this solution (12.7 millimoles of Zinc) was added over 30 minutes to the rapidly stirring emulsion, maintained at 22° C. After stirring for 6 hours, the mixture was allowed to stand for 16 hours and sediment was observed. This indicates that a mixture of 50% stoichiometric amount of zinc/amine complex based on polymer acid functionality did not form a shelf stable formulation with this polymer.

Name

Ammonium BiCarbonate

Quantity

62.7 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[O-2].[Zn+2:2].[C:3](=[O:6])([OH:5])[O-:4].[NH4+].[OH-].[NH4+]>O>[C:3](=[O:4])([OH:6])[O-:5].[Zn+2:2].[C:3](=[O:4])([OH:6])[O-:5] |f:0.1,2.3,4.5,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

|

Name

|

Ammonium BiCarbonate

|

|

Quantity

|

62.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[NH4+]

|

|

Name

|

|

|

Quantity

|

83.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

285 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O.[Zn+2].C([O-])(O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 8.39% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |